
Methyl 4-ethenyl-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoicacid,4-ethenyl-3-methyl-,methylester is an organic compound with the molecular formula C11H12O2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the benzene ring is substituted with an ethenyl group at the 4-position and a methyl group at the 3-position. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
Esterification of Benzoic Acid Derivatives: : The synthesis of Benzoicacid,4-ethenyl-3-methyl-,methylester can be achieved through the esterification of 4-ethenyl-3-methylbenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
-
Suzuki-Miyaura Coupling: : Another method involves the Suzuki-Miyaura coupling reaction, where 4-bromo-3-methylbenzoic acid is coupled with vinylboronic acid in the presence of a palladium catalyst to form 4-ethenyl-3-methylbenzoic acid, which is then esterified with methanol.
Industrial Production Methods
Industrial production of Benzoicacid,4-ethenyl-3-methyl-,methylester typically involves large-scale esterification processes. The use of continuous flow reactors and efficient catalysts can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
-
Oxidation: : Benzoicacid,4-ethenyl-3-methyl-,methylester can undergo oxidation reactions, where the ethenyl group can be oxidized to form a carboxylic acid group, resulting in the formation of 4-carboxy-3-methylbenzoic acid methyl ester.
-
Reduction: : The compound can also undergo reduction reactions, where the ethenyl group is reduced to an ethyl group, forming 4-ethyl-3-methylbenzoic acid methyl ester.
-
Substitution: : Substitution reactions can occur at the benzene ring, where the methyl or ethenyl groups can be replaced with other functional groups such as halogens or nitro groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).
Reduction: Reducing agents such as hydrogen gas (H) in the presence of a palladium catalyst or lithium aluminum hydride (LiAlH) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br) or chlorine (Cl), while nitration can be done using a mixture of nitric acid (HNO) and sulfuric acid (HSO).
Major Products Formed
Oxidation: 4-carboxy-3-methylbenzoic acid methyl ester.
Reduction: 4-ethyl-3-methylbenzoic acid methyl ester.
Substitution: Various substituted derivatives depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
Benzoicacid,4-ethenyl-3-methyl-,methylester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzoicacid,4-ethenyl-3-methyl-,methylester involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The compound’s antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Vergleich Mit ähnlichen Verbindungen
Benzoicacid,4-ethenyl-3-methyl-,methylester can be compared with other similar compounds such as:
Benzoic acid, 4-methyl-, methyl ester: This compound lacks the ethenyl group, making it less reactive in certain chemical reactions.
Benzoic acid, 4-ethyl-, methyl ester: This compound has an ethyl group instead of an ethenyl group, resulting in different chemical properties and reactivity.
Benzoic acid, methyl ester: This compound lacks both the ethenyl and methyl groups, making it less complex and less versatile in chemical synthesis.
The uniqueness of Benzoicacid,4-ethenyl-3-methyl-,methylester lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Eigenschaften
Molekularformel |
C11H12O2 |
|---|---|
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
methyl 4-ethenyl-3-methylbenzoate |
InChI |
InChI=1S/C11H12O2/c1-4-9-5-6-10(7-8(9)2)11(12)13-3/h4-7H,1H2,2-3H3 |
InChI-Schlüssel |
UWLOIUOYZOTBAZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)C(=O)OC)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


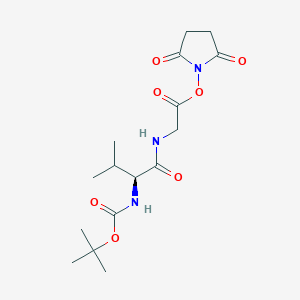
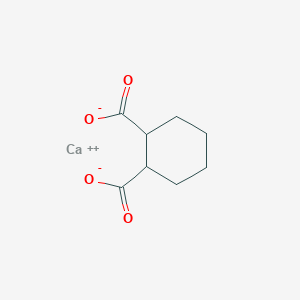
![(S)-Methyl3-amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoate](/img/structure/B13141543.png)
![(1R,5R)-3-Benzyl-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B13141544.png)
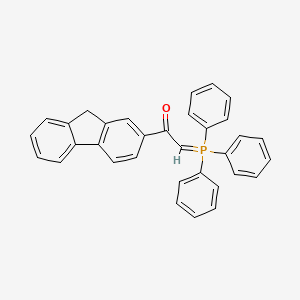
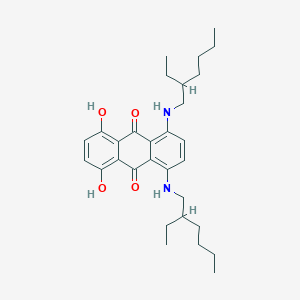
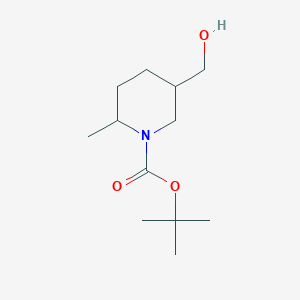


![9,10-Anthracenedione, 1,5-bis[(phenylmethyl)thio]-](/img/structure/B13141595.png)
![(1S,3R,4R,6S,8S,10S,13R,14R,16R)-5,5,14-trimethyl-9-methylidenetetracyclo[11.2.1.01,10.04,8]hexadecane-3,4,6,14,16-pentol](/img/structure/B13141602.png)
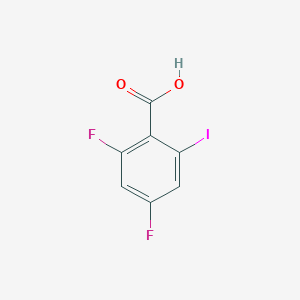
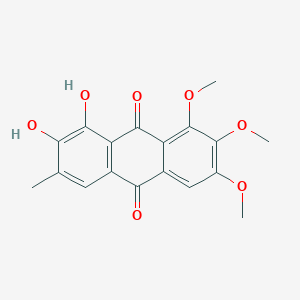
![disodium 4-amino-3-((E)-{4'-[(E)-(1-amino-4-sulfonato-2-naphthyl)diazenyl]-3,3'-dimethyl[1,1'-biphenyl]-4-yl}diazenyl)-1-naphthalenesulfonate](/img/structure/B13141626.png)
